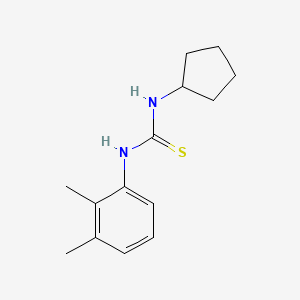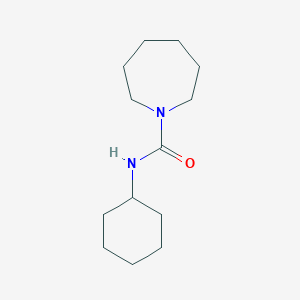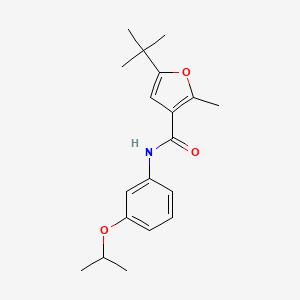
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea (CPDTU) is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool for studying the role of potassium channels in various physiological and pathological processes. CPDTU is a selective blocker of the Kv1.3 potassium channel, which is expressed in a variety of immune cells and is involved in regulating their function.
作用機序
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea acts as a selective blocker of the Kv1.3 channel, which is a voltage-gated potassium channel expressed in various immune cells. Kv1.3 channels are involved in regulating the membrane potential of these cells and their activation and proliferation. This compound binds to the pore region of Kv1.3 channels and inhibits their function, leading to a decrease in the membrane potential and a reduction in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of T cell and B cell proliferation, modulation of macrophage and dendritic cell function, and reduction of cytokine production. This compound has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has several advantages as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. It is a selective blocker of Kv1.3 channels and does not affect other potassium channels or ion channels. This compound is also stable and soluble in water, making it easy to use in experiments. However, this compound has some limitations, including its potential toxicity and the need for careful dosing in experiments.
将来の方向性
There are several future directions for research on N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea and its potential as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. One direction is to investigate the potential therapeutic applications of this compound in autoimmune diseases, inflammatory disorders, and cancer. Another direction is to develop more selective and potent blockers of Kv1.3 channels based on the structure of this compound. Finally, further studies are needed to understand the mechanisms of action of this compound and its effects on immune cells and other cell types.
合成法
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea can be synthesized through a multi-step process starting with the reaction of cyclopentylamine with 2,3-dimethylbenzoyl chloride to form N-cyclopentyl-2,3-dimethylbenzamide. This intermediate is then reacted with thiourea in the presence of a base to form this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been used extensively as a pharmacological tool to study the role of Kv1.3 channels in various physiological and pathological processes. Kv1.3 channels are expressed in T cells, B cells, and other immune cells, and their activation is involved in the activation and proliferation of these cells. This compound has been shown to inhibit the proliferation of T cells and B cells, and to modulate the function of other immune cells such as macrophages and dendritic cells. This compound has also been used to study the role of Kv1.3 channels in cancer, autoimmune diseases, and neurological disorders.
特性
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-10-6-5-9-13(11(10)2)16-14(17)15-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVZCHCCOJIGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)




![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)



